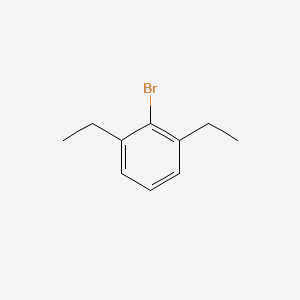

2-Bromo-1,3-diethylbenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,3-diethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-3-8-6-5-7-9(4-2)10(8)11/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPWGIABDOFXETH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70334864 | |

| Record name | 2-Bromo-1,3-diethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65232-57-7 | |

| Record name | 2-Bromo-1,3-diethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65232-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1,3-diethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 2-bromo-1,3-diethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-Diethylbromobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-1,3-diethylbenzene

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 2-Bromo-1,3-diethylbenzene, a valuable substituted aromatic intermediate. Two primary methodologies are critically examined: the direct electrophilic bromination of 1,3-diethylbenzene and a more targeted approach via the Sandmeyer reaction of 2,6-diethylaniline. This document delves into the mechanistic underpinnings, regiochemical considerations, and practical execution of each pathway. Detailed experimental protocols, data analysis, and comparative assessments are provided to empower researchers in selecting and optimizing the most suitable synthetic strategy for their specific applications.

Introduction and Strategic Overview

This compound is a key building block in organic synthesis, finding utility in the construction of more complex molecular architectures for pharmaceutical and materials science applications.[1][2] Its disubstituted and brominated aromatic core allows for a variety of subsequent cross-coupling reactions and other functional group transformations. The strategic placement of the bromine atom at the 2-position, flanked by two ethyl groups, presents a unique synthetic challenge due to potential steric hindrance and the formation of isomeric byproducts.

This guide will explore the two most viable pathways to this target molecule, providing a detailed analysis of their respective strengths and weaknesses.

Synthetic Pathways Overview

Caption: Primary synthetic routes to this compound.

Pathway I: Direct Electrophilic Bromination of 1,3-Diethylbenzene

The direct bromination of 1,3-diethylbenzene represents the most straightforward approach to this compound. This method relies on the principles of electrophilic aromatic substitution, a cornerstone of aromatic chemistry.

Mechanistic Rationale and Regioselectivity

The reaction proceeds via the generation of a highly electrophilic bromine species, typically by the action of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) on molecular bromine (Br₂).[3] The ethyl groups are ortho, para-directing activators of the benzene ring. Therefore, electrophilic attack is directed to the positions ortho and para to these substituents.

In the case of 1,3-diethylbenzene, the possible positions for bromination are C2, C4, and C5. The C2 position is ortho to both ethyl groups, making it electronically favorable. The C4 position is ortho to one ethyl group and para to the other, also an electronically activated site. The C5 position is meta to both ethyl groups and is therefore disfavored.

Caption: Isomeric products from the direct bromination of 1,3-diethylbenzene.

While both the 2- and 4-positions are electronically activated, the C2 position is sterically more hindered due to the flanking ethyl groups. However, the additive directing effect of both ethyl groups to the C2 position often leads to it being a significant, if not the major, product. The reaction will likely yield a mixture of 2-bromo- and 4-bromo-1,3-diethylbenzene, necessitating purification.[4]

Experimental Protocol: Direct Bromination

This protocol is adapted from established procedures for the bromination of sterically hindered aromatic compounds.[5]

Materials:

-

1,3-Diethylbenzene

-

Bromine (Br₂)

-

Iron powder (Fe) or Iron(III) bromide (FeBr₃)

-

Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) (anhydrous)

-

10% Sodium hydroxide (NaOH) solution

-

Saturated sodium bisulfite (NaHSO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to capture HBr), add 1,3-diethylbenzene and the chosen anhydrous solvent.

-

Add a catalytic amount of iron powder or FeBr₃ to the stirred solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of bromine in the same solvent from the dropping funnel. Maintain the temperature at 0-5 °C during the addition.

-

After the addition is complete, allow the reaction to stir at 0 °C for several hours, monitoring the progress by TLC or GC.

-

Upon completion, quench the reaction by carefully pouring the mixture into cold water.

-

Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bisulfite to remove excess bromine.

-

Wash with 10% sodium hydroxide solution, followed by water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, a mixture of isomers, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Advantages and Disadvantages

| Advantages | Disadvantages |

| Direct and Atom-Economical: A straightforward one-step synthesis from a readily available starting material. | Lack of Regioselectivity: Formation of the 4-bromo isomer as a significant byproduct is common. |

| Scalability: The reaction can be readily scaled up for larger quantities. | Difficult Purification: Separation of the 2-bromo and 4-bromo isomers can be challenging due to their similar physical properties. |

| Cost-Effective: The reagents are relatively inexpensive. | Harsh Reagents: Utilizes corrosive and hazardous bromine and a Lewis acid. |

Pathway II: Sandmeyer Reaction of 2,6-Diethylaniline

The Sandmeyer reaction offers a more regioselective route to this compound by starting with a precursor where the position of the incoming bromine is predetermined by the location of an amino group.[6][7] This multi-step approach involves the synthesis of 2,6-diethylaniline, its diazotization, and subsequent conversion to the desired aryl bromide.

Synthesis of the Precursor: 2,6-Diethylaniline

2,6-Diethylaniline is a commercially available compound but can also be synthesized in the laboratory. A common industrial method involves the direct ortho-alkylation of aniline with ethylene at high temperature and pressure, catalyzed by an aluminum species.[8]

Mechanistic Rationale of the Sandmeyer Reaction

The Sandmeyer reaction proceeds in two key steps:[9]

-

Diazotization: The primary aromatic amine, 2,6-diethylaniline, is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HBr), at low temperatures (0-5 °C) to form a diazonium salt.[10] The steric hindrance from the two ortho ethyl groups can make the diazotization of 2,6-diethylaniline more challenging than for unhindered anilines, potentially requiring longer reaction times or modified conditions.[11]

-

Copper(I)-Catalyzed Bromination: The diazonium salt is then treated with copper(I) bromide (CuBr). The reaction is believed to proceed through a radical mechanism, where copper(I) reduces the diazonium ion to an aryl radical, with the liberation of nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst.[7]

Caption: The two-step process of the Sandmeyer reaction.

Experimental Protocol: Sandmeyer Reaction

This protocol is a general procedure adapted for the specific substrate.[12]

Materials:

-

2,6-Diethylaniline

-

Concentrated Hydrobromic Acid (48% HBr)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Bromide (CuBr)

-

Diethyl ether or Dichloromethane

-

Dilute Sodium Hydroxide solution

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

Part A: Diazotization

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0–5 °C, add 2,6-diethylaniline to a solution of concentrated hydrobromic acid in water.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. Vigorous stirring is essential.

-

After the addition is complete, continue stirring the resulting diazonium salt solution at 0–5 °C for an additional 30 minutes.

Part B: Sandmeyer Reaction

-

In a separate flask, dissolve Copper(I) bromide in concentrated hydrobromic acid.

-

Slowly and carefully add the cold diazonium salt solution to the CuBr solution with stirring. Effervescence (evolution of N₂ gas) will be observed.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it (e.g., to 50-60 °C) until the evolution of nitrogen ceases.

Part C: Workup and Purification

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts and wash them successively with dilute aqueous NaOH and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation.

Advantages and Disadvantages

| Advantages | Disadvantages |

| High Regioselectivity: The position of bromination is precisely controlled, avoiding the formation of isomers. | Multi-step Synthesis: Requires the synthesis or purchase of the 2,6-diethylaniline precursor. |

| Milder Conditions (for bromination step): Avoids the use of molecular bromine. | Handling of Diazonium Salts: Diazonium salts can be unstable and potentially explosive if allowed to dry. They must be kept cold and used in solution. |

| Clean Reaction: Often results in a cleaner product profile, simplifying purification. | Stoichiometric Copper Salts: The reaction typically requires stoichiometric amounts of copper salts, which can lead to copper-containing waste. |

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₃Br |

| Molecular Weight | 213.11 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 79 °C at reduced pressure[1] |

| Density | 1.264 g/cm³[1] |

Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the two ethyl groups. The aromatic region will display a pattern consistent with a 1,2,3-trisubstituted benzene ring. The ethyl groups will appear as a quartet for the methylene protons and a triplet for the methyl protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide valuable information on the number of unique carbon environments in the molecule. Due to the symmetry of the starting material and the position of the bromine, a specific number of signals is expected for the aromatic carbons.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity for the molecular ion (M⁺ and M⁺+2) corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Conclusion and Recommendations

Both direct bromination of 1,3-diethylbenzene and the Sandmeyer reaction of 2,6-diethylaniline are viable synthetic routes to this compound.

-

For large-scale synthesis where cost and step-economy are paramount, and if efficient purification methods are available, direct bromination may be the preferred route, despite the formation of isomeric byproducts.

-

For applications requiring high purity and where the additional synthetic steps are justifiable, the Sandmeyer reaction is the superior choice due to its excellent regioselectivity.

The selection of the optimal synthetic pathway will ultimately depend on the specific requirements of the research or development project, including scale, purity needs, and available resources.

References

-

Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]

-

metacardis. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

- Noroozi-Pesyan, N., Khalafy, J., & Malekpoor, H. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding.

-

Second Semester Experiment 1 Preparation of Azo dye from diazonium salt. (2021). Retrieved from [Link]

- Smith, M. D., & Baxendale, I. R. (2016).

-

Stenutz. (n.d.). 4-bromo-1,3-dimethylbenzene. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Experiment 24 – Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

YouTube. (2021). Exercise 19.30 - (e), (f), and (g) - Synthesize a Polysubstituted Benzene Ring. Retrieved from [Link]

-

YouTube. (2012). Adding Br to Benzene: Electrophilic Substitution. Retrieved from [Link]

-

YouTube. (2024). Enjoyable synthesis of 1,3-Dibromobenzene. Retrieved from [Link]

-

YouTube. (2015). Synthesis of meta-Bromovinylbenzene from Benzene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1,3-diethyl-5-methylbenzene. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,3-diethyl-. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.8: ¹³C NMR Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Diethylbenzene. Retrieved from [Link]

- ACS Publications. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development, 19(12), 1934–1939.

Sources

- 1. This compound | 65232-57-7 | FB166911 [biosynth.com]

- 2. This compound | metacardis [metacardis.net]

- 3. youtube.com [youtube.com]

- 4. 4-bromo-1,3-dimethylbenzene [stenutz.eu]

- 5. researchgate.net [researchgate.net]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 2-Bromoethylbenzene(1973-22-4) 13C NMR [m.chemicalbook.com]

- 10. m.youtube.com [m.youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. This compound | C10H13Br | CID 522160 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2-Bromo-1,3-diethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1,3-diethylbenzene is a halogenated aromatic compound that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern makes it a valuable building block for the construction of more complex molecules, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of its physical properties is paramount for its effective use in research and development, influencing everything from reaction setup and purification to formulation and pharmacokinetic profiling of its derivatives. This guide provides a comprehensive overview of the key physical characteristics of this compound, details the experimental methodologies for their determination, and discusses their implications in the context of drug discovery and development.

Core Physical and Chemical Properties

A summary of the fundamental physical and chemical properties of this compound is presented below. These values are critical for everyday laboratory use, including calculations of molar equivalents, reaction concentrations, and appropriate solvent selection.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₁₃Br | [1] |

| Molecular Weight | 213.11 g/mol | [1] |

| CAS Number | 65232-57-7 | |

| Appearance | Colorless to light yellow liquid | [2] |

| Density | ~1.264 g/cm³ at 20 °C | [3] |

| Refractive Index (n²⁰/D) | ~1.5430 - 1.5440 | [2][4] |

| Solubility | Insoluble in water | [2] |

| Boiling Point (Reduced Pressure) | 78-80 °C at 2 mmHg | [4] |

Boiling Point Analysis: From Reduced Pressure to Atmospheric Estimation

The boiling point of a liquid is a critical physical constant that informs its purification by distillation and its volatility under various conditions. For high-boiling-point liquids like this compound, the boiling point is often determined at reduced pressure to prevent thermal decomposition.

Experimental Determination of Boiling Point (Thiele Tube Method)

A common and efficient method for determining the boiling point of a small sample of liquid is the Thiele tube method. This technique relies on the principle that the boiling point is reached when the vapor pressure of the liquid equals the applied pressure.

Protocol:

-

Sample Preparation: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling-point oil (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is gently heated, allowing the oil to circulate and heat the sample uniformly.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. Heating is continued until a steady stream of bubbles is observed.

-

Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid is drawn into the capillary tube.

Diagram of Boiling Point Determination Workflow

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

Estimating Atmospheric Boiling Point

While the boiling point at reduced pressure is useful for vacuum distillation, the boiling point at atmospheric pressure (760 mmHg) is a standard physical constant. This can be estimated from the reduced pressure data using a boiling point nomograph.

A nomograph is a graphical tool that relates the boiling points of liquids at different pressures.[5][6][7] By aligning a straight edge with the observed boiling point at a given pressure and the standard pressure, an estimated boiling point at atmospheric pressure can be read. Based on the reported boiling point of 78-80 °C at 2 mmHg, the estimated boiling point of this compound at 760 mmHg is in the range of 230-240 °C . This estimation is crucial for understanding the compound's behavior under standard atmospheric conditions. Online tools are also available for this conversion.[8][9]

Density and Refractive Index: Measures of Purity and Identity

Density and refractive index are intensive physical properties that are valuable for identifying a substance and assessing its purity.

Experimental Determination of Density

The density of a liquid can be determined by measuring its mass and volume. A pycnometer or a graduated cylinder and a balance are commonly used for this purpose.

Protocol (using a graduated cylinder):

-

Mass of Empty Cylinder: The mass of a clean, dry graduated cylinder is accurately measured.

-

Volume of Liquid: A known volume of this compound is added to the graduated cylinder.

-

Mass of Cylinder and Liquid: The total mass of the graduated cylinder and the liquid is measured.

-

Calculation: The mass of the liquid is determined by subtraction, and the density is calculated by dividing the mass by the volume.

Experimental Determination of Refractive Index

The refractive index is a measure of how much light bends as it passes through a substance. It is a highly characteristic property and is sensitive to impurities. An Abbe refractometer is the standard instrument for this measurement.

Protocol:

-

Calibration: The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read from the instrument's scale.

Diagram of Refractive Index Measurement Workflow

Caption: Workflow for Refractive Index Measurement using an Abbe Refractometer.

Synthesis and Purity Considerations

This compound is typically synthesized via electrophilic aromatic substitution of 1,3-diethylbenzene. The two ethyl groups are ortho-, para-directing activators. Bromination of 1,3-diethylbenzene would be expected to yield a mixture of isomers, with the 4-bromo and 2-bromo products being the most likely. The synthesis of a specific isomer like this compound requires careful control of reaction conditions and potentially the use of protecting groups or a multi-step synthesis to achieve high regioselectivity.[10]

The presence of isomeric impurities can affect the measured physical properties. For instance, a mixture of isomers will likely exhibit a boiling range rather than a sharp boiling point. Therefore, the physical properties reported here are for a substance with a purity of at least 94-96%.

Significance in Drug Discovery and Development

The physical properties of a molecule like this compound are of profound importance when it is used as a scaffold in drug discovery. These properties can influence the pharmacokinetic and pharmacodynamic profiles of the resulting drug candidates.

-

Lipophilicity and Solubility: As an aromatic hydrocarbon with a bromine substituent, this compound is lipophilic and insoluble in water. These characteristics will be imparted to its derivatives. In drug design, a balance between lipophilicity and hydrophilicity is crucial for oral absorption, distribution, and cell membrane permeability.

-

Molecular Weight and Size: With a molecular weight of 213.11 g/mol , it serves as a reasonably sized building block. The addition of other functional groups will increase the molecular weight, which is a key parameter in drug-likeness rules such as Lipinski's Rule of Five.

-

Chemical Reactivity and Metabolism: The bromine atom provides a handle for further chemical modifications, such as cross-coupling reactions, to build more complex structures. The diethylbenzene core can be subject to metabolic oxidation, which is an important consideration in drug metabolism studies.

The use of this compound as a reactive intermediate allows for the synthesis of a variety of derivatives with potentially interesting biological activities.[3][11]

Safety, Handling, and Storage

As with any chemical, proper safety precautions must be observed when handling this compound.

-

Hazards: This compound is harmful if swallowed and causes skin and serious eye irritation.[1]

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This compound is a valuable chemical intermediate with a distinct set of physical properties. A comprehensive understanding of these properties, from its boiling point and density to its solubility and refractive index, is essential for its effective and safe use in a laboratory setting. For researchers in drug discovery and development, these fundamental characteristics provide a baseline for the design and synthesis of new molecular entities with desired physicochemical and biological profiles. The experimental protocols and theoretical considerations outlined in this guide are intended to provide the necessary foundation for the confident application of this compound in pioneering scientific research.

References

-

Kent State University. A Nomograph For Correction of Boiling Points. Scribd. Available at: [Link].

-

Yamatho Supply LLC. Boiling point of water. Available at: [Link].

-

Rhodium. Nomograph for the calculation of boiling points under vacuum. Available at: [Link].

-

NDmch. This compound. Available at: [Link].

-

PubChem. This compound. Available at: [Link].

-

Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes. Available at: [Link].

Sources

- 1. This compound | C10H13Br | CID 522160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 65232-57-7 [chemicalbook.com]

- 3. This compound | 65232-57-7 | FB166911 [biosynth.com]

- 4. This compound, 94% | Fisher Scientific [fishersci.ca]

- 5. scribd.com [scribd.com]

- 6. yamathosupply.com [yamathosupply.com]

- 7. Nomograph for the calculation of boiling points under vacuum - [www.rhodium.ws] [chemistry.mdma.ch]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Pressure-Temperature Nomograph Tool [merckmillipore.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. This compound | NDmch [ndmch.com]

An In-Depth Technical Guide to 2-Bromo-1,3-diethylbenzene for Advanced Chemical Synthesis

For Immediate Release

A Comprehensive Technical Dossier on 2-Bromo-1,3-diethylbenzene (CAS No. 65232-57-7), a Key Intermediate for Pharmaceutical and Materials Science Research.

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing detailed information on the synthesis, properties, and applications of this compound. This sterically hindered aryl bromide is a critical building block in modern organic synthesis, particularly in the construction of complex molecular architectures required for novel therapeutic agents and advanced materials.

Core Compound Identification and Properties

Chemical Identity:

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 1-Bromo-2,6-diethylbenzene, 2,6-Diethylbromobenzene[1] |

| CAS Number | 65232-57-7 |

| Molecular Formula | C₁₀H₁₃Br[2] |

| Molecular Weight | 213.12 g/mol |

| InChIKey | FPWGIABDOFXETH-UHFFFAOYSA-N |

| SMILES | CCC1=C(Br)C(=CC=C1)CC[1] |

Physicochemical Properties:

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | Commercial Suppliers |

| Boiling Point | 78-80 °C at 2 mmHg | |

| Density | 1.264 g/cm³ | [2] |

| Refractive Index | 1.5380-1.5475 @ 20 °C | Commercial Suppliers |

| Solubility | Insoluble in water. Soluble in common organic solvents. | ChemicalBook[3] |

Strategic Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic aromatic substitution of 1,3-diethylbenzene. The two ethyl groups are ortho-, para-directing and activating. However, the position between the two ethyl groups (C2) is sterically hindered, which can influence the regioselectivity of the bromination.

Plausible Synthetic Pathway: Electrophilic Bromination

A common and effective method for the bromination of activated aromatic rings is the use of bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), or without a catalyst if the ring is sufficiently activated. The ethyl groups in 1,3-diethylbenzene activate the ring towards electrophilic substitution.

Reaction Scheme:

Caption: Electrophilic bromination of 1,3-diethylbenzene.

Detailed Experimental Protocol (Illustrative)

The following is an illustrative protocol based on standard electrophilic aromatic bromination procedures. This protocol should be adapted and optimized based on laboratory safety standards and preliminary small-scale experiments.

Materials:

-

1,3-Diethylbenzene

-

Liquid Bromine (handle with extreme caution in a fume hood)

-

Anhydrous Iron(III) Bromide (FeBr₃)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Sodium bisulfite (NaHSO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and heating mantle.

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas trap (to neutralize HBr gas evolved), dissolve 1,3-diethylbenzene in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of anhydrous iron(III) bromide to the stirred solution.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add liquid bromine, dissolved in a small amount of anhydrous dichloromethane, from the dropping funnel to the reaction mixture over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bisulfite to destroy any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Spectroscopic Characterization

Accurate characterization of this compound is crucial for confirming its identity and purity. While a definitive, publicly available assigned spectrum is not readily found, the expected NMR signals can be predicted based on the molecular structure.

Expected ¹H NMR Signals (in CDCl₃):

-

A triplet corresponding to the methyl protons (-CH₃) of the ethyl groups.

-

A quartet corresponding to the methylene protons (-CH₂-) of the ethyl groups.

-

Signals in the aromatic region corresponding to the three protons on the benzene ring. Due to the substitution pattern, these will likely appear as a triplet and a doublet.

Expected ¹³C NMR Signals (in CDCl₃):

-

Signals for the methyl and methylene carbons of the ethyl groups.

-

Four signals for the aromatic carbons, including the carbon bearing the bromine atom (ipso-carbon), the two carbons bearing the ethyl groups, and the remaining aromatic carbons.

Applications in Advanced Synthesis

This compound is a valuable intermediate in organic synthesis, primarily due to the synthetic versatility of the aryl-bromine bond. Its sterically hindered nature makes it an important precursor for synthesizing bulky ligands and other complex molecules.

Precursor to Grignard Reagents and Organolithiums

The bromine atom can be readily converted into a Grignard reagent or an organolithium species, which are powerful nucleophiles for forming new carbon-carbon bonds.

Caption: Formation of 2,6-Diethylphenylmagnesium bromide.

This Grignard reagent can then be used in a variety of reactions, such as additions to carbonyl compounds and nitriles, to introduce the bulky 2,6-diethylphenyl group.

Key Component in Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern synthetic chemistry for the formation of biaryl compounds, which are common motifs in pharmaceuticals.

A particularly important application is the synthesis of (2,6-diethylphenyl)boronic acid, which can then be coupled with other aryl halides or triflates.

Caption: Synthesis of biaryl compounds via Suzuki coupling.

Intermediate in the Synthesis of N-Heterocyclic Carbene (NHC) Ligands

The 2,6-diethylphenyl moiety is a common bulky group used in the synthesis of N-heterocyclic carbene (NHC) ligands. These ligands are widely used in organometallic chemistry and catalysis to stabilize metal centers and promote a wide range of chemical transformations. The synthesis of these ligands often starts from 2,6-diethylaniline, which can be prepared from 1,3-diethylbenzene through a nitration, reduction, and subsequent functionalization pathway where this compound can be a key intermediate.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H413: May cause long lasting harmful effects to aquatic life.[1]

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block for organic synthesis. Its ability to participate in a wide range of chemical transformations, particularly in the formation of sterically demanding structures, makes it an indispensable tool for researchers in drug discovery and materials science. The protocols and data presented in this guide provide a solid foundation for the effective and safe use of this important chemical intermediate.

References

-

This compound | 65232-57-7 | FB166911 . Biosynth.

-

Synthesis of 2-bromo-1,3-dimethylbenzene . PrepChem.com.

-

This compound | 65232-57-7 | FB166911 . Biosynth.

-

This compound | C10H13Br | CID 522160 . PubChem.

-

(2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method . BOC Sciences.

-

2-Bromo-1,3-diethyl-5-methylbenzene | C11H15Br | CID 11579491 . PubChem.

-

This compound | 65232-57-7 . Sigma-Aldrich.

-

This compound CAS#: 65232-57-7 . ChemicalBook.

-

Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors . PMC - PubMed Central.

-

1,3-Diethylbenzene(141-93-5) 13C NMR spectrum . ChemicalBook.

-

This compound | 65232-57-7 . ChemicalBook.

Sources

Section 1: Chemical Identification and Physicochemical Properties

An In-Depth Technical Guide to the Safe Handling of 2-Bromo-1,3-diethylbenzene

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven methodologies to ensure safe laboratory operations. The structure of this guide is designed to flow from identification and hazard recognition to proactive handling and emergency response, providing a holistic safety framework.

This compound (CAS No. 65232-57-7) is a substituted aromatic compound frequently utilized as a reactive intermediate in synthetic organic chemistry.[1][2][3] Its proper identification is the foundational step in ensuring safe handling.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [4] |

| CAS Number | 65232-57-7 | [1][4] |

| Molecular Formula | C₁₀H₁₃Br | [1][4] |

| Molecular Weight | 213.11 g/mol | [4] |

| Synonyms | 2,6-Diethylbromobenzene, 1-bromo-2,6-diethylbenzene | [1][4] |

| InChIKey | FPWGIABDOFXETH-UHFFFAOYSA-N |[1] |

Understanding the physicochemical properties of a substance is critical for anticipating its behavior under various laboratory conditions and for designing appropriate containment and storage strategies.

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Physical State | Colorless to Light Yellow Liquid | [5][6] |

| Boiling Point | 259°C | [5] |

| Freezing/Melting Point | 2°C | [5] |

| Relative Density | 1.21 g/cm³ | [5] |

| Refractive Index | 1.52 | [5] |

| Flash Point | Not Available | [5] |

| Solubility | Not Available |[5] |

Note: While a flash point is not listed, related compounds like diethylbenzene are combustible liquids, warranting precautions against ignition sources.[7][8]

Section 2: Hazard Identification and Toxicology

According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance. A thorough understanding of these hazards is non-negotiable for all personnel handling this chemical.

Table 3: GHS Hazard Classification

| Category | Code | Hazard Statement | Pictogram | Signal Word | Source(s) |

|---|---|---|---|---|---|

| Acute Toxicity, Oral | H302 | Harmful if swallowed | Irritant | Warning | [4] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | Irritant | Warning | [4][5] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | Irritant | Warning | [5] |

| STOT - Single Exposure | H335 | May cause respiratory irritation | Irritant | Warning | [5] |

| Aquatic Hazard (Chronic) | H413 | May cause long lasting harmful effects to aquatic life | None | None |[4] |

Toxicological Profile Summary: The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[5] Exposure can lead to irritation of the skin, eyes, and respiratory system.[5] Skin contact may result in inflammation, characterized by itching, scaling, reddening, or blistering.[5] Inhalation of vapors or mists can irritate the lungs and respiratory tract.[5] Ingestion is harmful and medical attention should be sought immediately.[4] While comprehensive toxicological data is limited, the available information necessitates stringent handling procedures to minimize any potential for exposure.[9]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is essential for mitigating exposure risks.

Engineering Controls: The primary engineering control for handling this compound is to work within a certified chemical fume hood.[5] This ensures that vapors and potential aerosols are effectively captured at the source, preventing inhalation. The ventilation system should be adequate to maintain exposure levels below any established occupational exposure limits, although specific limits for this compound are not currently available.[5] Eyewash stations and safety showers must be readily accessible in the immediate work area.[9]

Personal Protective Equipment (PPE): The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[9] A face shield may be required for operations with a higher risk of splashing.

-

Skin Protection:

-

Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. It is crucial to check the glove manufacturer's compatibility data, as no material is impervious indefinitely. Dispose of gloves immediately if contamination is suspected.

-

Protective Clothing: A lab coat is required at a minimum. For larger quantities or tasks with a high splash potential, chemically resistant aprons or coveralls should be utilized.[5]

-

-

Respiratory Protection: All work should be conducted in a fume hood to avoid the need for respiratory protection. If engineering controls are insufficient or in an emergency situation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9]

Workflow for Safe Handling: The following diagram outlines the critical decision points and procedural flow for safely handling this compound in a laboratory setting.

Caption: A procedural flowchart for responding to an accidental release of this compound.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam. [5][9]* Specific Hazards from Combustion: During a fire, irritating and toxic gases may be generated, including carbon oxides (CO, CO₂) and hydrogen bromide. [5]Vapors may form explosive mixtures with air and can travel to an ignition source and flash back. [9]* Protective Equipment: Firefighters must wear full protective gear and a NIOSH-approved self-contained breathing apparatus (SCBA). [5]

Section 6: Disposal Considerations

Waste generated from the use of this compound must be managed as hazardous waste.

-

Waste Classification: Chemical waste generators are legally required to determine if a discarded chemical is classified as hazardous waste according to federal, state, and local regulations (e.g., US EPA 40 CFR 261.3). [5][9][10]* Disposal: All waste containing this chemical, including contaminated absorbents and PPE, must be placed in a clearly labeled, sealed container. [10]The container should be disposed of through an approved and licensed hazardous waste disposal company. [5]Do not dispose of this chemical down the drain, as it may be harmful to aquatic life. [4]

References

-

Chemos GmbH & Co. KG (n.d.). Safety Data Sheet: Diethylbenzene. Retrieved January 7, 2026, from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 522160, this compound. Retrieved January 7, 2026, from [Link]

-

Carl ROTH (n.d.). Safety Data Sheet: Bromobenzene. Retrieved January 7, 2026, from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 8864, 1,3-Diethylbenzene. Retrieved January 7, 2026, from [Link]

-

New Jersey Department of Health (n.d.). Hazardous Substance Fact Sheet. Retrieved January 7, 2026, from [Link]

-

New Jersey Department of Health (n.d.). Hazard Summary: Diethylbenzene. Retrieved January 7, 2026, from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 19595668, 1-Bromo-2,3-diethylbenzene. Retrieved January 7, 2026, from [Link]

-

University of Houston (1998). Procedures for Disposal of Hazardous Waste. Retrieved January 7, 2026, from [Link]

-

CAS Common Chemistry (n.d.). 2-Bromo-1,3-diethyl-5-methylbenzene. Retrieved January 7, 2026, from [Link]

-

PubChemLite (2025). This compound (C10H13Br). Retrieved January 7, 2026, from [Link]

-

Home Sunshine Pharma (n.d.). 2-Bromo-1,3-diethyl-5-methylbenzene CAS 314084-61-2. Retrieved January 7, 2026, from [Link]

-

Haz-Map (2026). 1,3-Diethylbenzene - Hazardous Agents. Retrieved January 7, 2026, from [Link]

Sources

- 1. This compound, 94% | Fisher Scientific [fishersci.ca]

- 2. This compound | 65232-57-7 | FB166911 [biosynth.com]

- 3. L03482.03 [thermofisher.com]

- 4. This compound | C10H13Br | CID 522160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aksci.com [aksci.com]

- 6. 2-Bromo-1,3-diethyl-5-methylbenzene CAS 314084-61-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. chemos.de [chemos.de]

- 8. nj.gov [nj.gov]

- 9. fishersci.com [fishersci.com]

- 10. geo.utexas.edu [geo.utexas.edu]

reactivity of 2-Bromo-1,3-diethylbenzene with electrophiles

An In-Depth Technical Guide to the Electrophilic Reactivity of 2-Bromo-1,3-diethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of this compound in electrophilic aromatic substitution (EAS) reactions. The document elucidates the interplay of electronic and steric effects imparted by the bromo and diethyl substituents, offering predictive insights into regioselectivity and reaction kinetics. Detailed mechanistic discussions are presented for key EAS reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. This guide serves as a critical resource for chemists engaged in the synthesis and modification of substituted aromatic cores, providing both theoretical grounding and practical, field-proven experimental protocols.

Introduction: Molecular Architecture and Reactivity Profile

This compound is a polysubstituted aromatic compound whose reactivity in electrophilic aromatic substitution is governed by the cumulative influence of its three substituents. Understanding the directing and activating or deactivating nature of each group is paramount to predicting and controlling reaction outcomes.

-

Ethyl Groups (-CH₂CH₃): As alkyl groups, they are classified as activating substituents.[1][2] They donate electron density to the benzene ring through an inductive effect (+I) and hyperconjugation, thereby stabilizing the positively charged intermediate (arenium ion) formed during electrophilic attack.[3][4] This electron donation increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene itself. Ethyl groups are ortho, para-directors.[5][6]

-

Bromo Group (-Br): Halogens present a unique case. The bromine atom is highly electronegative, withdrawing electron density from the ring via the inductive effect (-I), which deactivates the ring and slows the rate of reaction compared to benzene.[7][8] However, bromine also possesses lone pairs of electrons that can be donated into the ring through resonance (+R).[5] This resonance effect, which directs incoming electrophiles to the ortho and para positions, partially counteracts the inductive deactivation.[4] The net result is that bromine is a deactivating, but ortho, para-directing group.[9]

The confluence of these effects makes this compound a moderately activated system where the regiochemical outcome of a reaction is a delicate balance between the powerful directing effects of three substituents and the steric hindrance they impose.

Regioselectivity: Predicting the Site of Electrophilic Attack

The directing effects of the substituents on the this compound ring converge to strongly favor substitution at specific positions. The two activating ethyl groups are the dominant directors.

-

Position 4: This position is para to the C1-ethyl group and ortho to the C3-ethyl group. It is also para to the bromo group. The activating effects from both ethyl groups are additive at this position, making it the most electron-rich and nucleophilic site on the ring.

-

Position 6: This position is ortho to both the C1-ethyl group and the C2-bromo group. While activated, it is subject to significant steric hindrance from the adjacent ethyl and bromo groups.[9]

-

Position 5: This position is ortho to the C3-ethyl group but meta to the C1-ethyl and C2-bromo groups. It receives activation from only one ethyl group.

Therefore, electrophilic attack is overwhelmingly predicted to occur at the C4 position . Attack at C6 may yield a minor product, particularly with smaller electrophiles, but is generally disfavored due to steric hindrance.

Caption: Predicted sites of electrophilic attack.

Key Electrophilic Aromatic Substitution Reactions

The general mechanism for electrophilic aromatic substitution involves two principal steps:

-

Attack of the aromatic π-system on the electrophile (E⁺) to form a resonance-stabilized carbocation (arenium ion). This is the slow, rate-determining step.[8][10]

-

Rapid deprotonation of the arenium ion by a base to restore aromaticity.[10]

Aromatic Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring. The electrophile is the nitronium ion (NO₂⁺), typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid.[11][12]

Predicted Outcome: The reaction is expected to yield primarily 4-bromo-2,6-diethyl-1-nitrobenzene .

| Parameter | Details |

| Reaction | Nitration |

| Reagents | Conc. HNO₃, Conc. H₂SO₄ |

| Electrophile | Nitronium ion (NO₂⁺) |

| Primary Product | 4-Bromo-2,6-diethyl-1-nitrobenzene |

| Key Considerations | The reaction is highly exothermic; temperature control is crucial to prevent dinitration.[11] |

Experimental Protocol: Nitration

-

Apparatus Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add this compound (10.65 g, 50 mmol). Place the flask in an ice-water bath.

-

Acid Mixture Preparation: In a separate beaker, cautiously add concentrated sulfuric acid (15 mL) to concentrated nitric acid (10 mL) while cooling in an ice bath.

-

Reaction: Add the cold nitrating mixture dropwise to the stirred solution of this compound over 30 minutes, ensuring the internal temperature does not exceed 25°C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

-

Workup: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. The crude product should precipitate.

-

Isolation & Purification: Collect the solid product by vacuum filtration and wash with cold water until the washings are neutral. Recrystallize the crude product from ethanol to yield the purified 4-bromo-2,6-diethyl-1-nitrobenzene.

-

Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and melting point analysis.

Aromatic Halogenation

Halogenation involves the introduction of a halogen (e.g., -Br, -Cl). The reaction requires a Lewis acid catalyst, such as FeBr₃ for bromination or AlCl₃ for chlorination, to polarize the dihalogen molecule and generate a more potent electrophile.[13][14]

Predicted Outcome: Bromination with Br₂/FeBr₃ will yield 1,4-dibromo-2,6-diethylbenzene .

| Parameter | Details |

| Reaction | Bromination |

| Reagents | Br₂, FeBr₃ |

| Electrophile | Br⁺ (as Br-Br-FeBr₃ complex) |

| Primary Product | 1,4-Dibromo-2,6-diethylbenzene |

| Key Considerations | The reaction should be performed in a fume hood due to the evolution of HBr gas. |

Aromatic Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄ containing dissolved SO₃). The electrophile is sulfur trioxide (SO₃) or its protonated form.

Predicted Outcome: The reaction will yield 4-bromo-2,6-diethylbenzenesulfonic acid . A key feature of sulfonation is its reversibility, which can be exploited in synthesis.[15]

| Parameter | Details |

| Reaction | Sulfonation |

| Reagents | Fuming H₂SO₄ (SO₃ in H₂SO₄) |

| Electrophile | SO₃ |

| Primary Product | 4-Bromo-2,6-diethylbenzenesulfonic acid |

| Key Considerations | The reaction is reversible by treatment with hot aqueous acid.[15] |

Friedel-Crafts Reactions

Developed by Charles Friedel and James Crafts, these reactions form new carbon-carbon bonds to the aromatic ring.[16]

Friedel-Crafts Alkylation: This reaction attaches an alkyl group using an alkyl halide and a Lewis acid catalyst (e.g., AlCl₃).[17] However, it is prone to limitations such as carbocation rearrangements and polyalkylation, as the product is more reactive than the starting material.[17][18] Given that the substrate is already alkylated, further alkylation may be complex.

Friedel-Crafts Acylation: This reaction introduces an acyl group (-COR) using an acyl chloride or acid anhydride with a Lewis acid catalyst.[18][19] The resulting ketone is a deactivating group, which prevents further acylation reactions.[18] The acyl group can then be reduced to an alkyl group if desired.

Predicted Outcome (Acylation): Acylation with acetyl chloride (CH₃COCl) and AlCl₃ is expected to yield 1-(4-bromo-2,6-diethylphenyl)ethan-1-one .

| Parameter | Details |

| Reaction | Friedel-Crafts Acylation |

| Reagents | CH₃COCl, AlCl₃ |

| Electrophile | Acylium ion (CH₃CO⁺) |

| Primary Product | 1-(4-Bromo-2,6-diethylphenyl)ethan-1-one |

| Key Considerations | A stoichiometric amount of AlCl₃ is required because it complexes with the product ketone.[16][18] An aqueous workup is necessary to decompose the complex.[17] |

Experimental Protocol: Friedel-Crafts Acylation

-

Apparatus Setup: Assemble a flame-dried 250 mL three-neck flask with a reflux condenser, a dropping funnel, and a magnetic stirrer. Protect the system from atmospheric moisture with drying tubes.

-

Reagent Addition: Suspend anhydrous AlCl₃ (8.0 g, 60 mmol) in 50 mL of dry dichloromethane (DCM) under a nitrogen atmosphere. Cool the suspension in an ice bath.

-

Acylium Ion Formation: Add acetyl chloride (4.3 g, 55 mmol) dropwise to the AlCl₃ suspension.

-

Reaction: Add a solution of this compound (10.65 g, 50 mmol) in 20 mL of dry DCM dropwise over 20 minutes.

-

Reaction Completion: After the addition, remove the ice bath and stir the mixture at room temperature for 2-3 hours or until TLC indicates the consumption of the starting material.

-

Workup: Cool the flask in an ice bath and slowly add 100 g of crushed ice, followed by 50 mL of 6M HCl to decompose the aluminum complex.

-

Isolation & Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄. Remove the solvent under reduced pressure. Purify the resulting crude ketone by vacuum distillation or column chromatography.

Caption: General experimental workflow for EAS.

Conclusion

The reactivity of this compound in electrophilic aromatic substitution is a prime example of competitive substituent effects. The dual activating, ortho, para-directing ethyl groups dominate the reactivity, making the ring susceptible to electrophilic attack despite the presence of the deactivating bromo group. Regioselectivity is strongly controlled, with the C4 position being the primary site of substitution due to converging electronic activation and minimal steric hindrance. The protocols and predictive models outlined in this guide provide a robust framework for scientists aiming to utilize this versatile substrate in the synthesis of complex molecular targets.

References

-

Vedantu. (n.d.). Effect of Substituent on Reactivity of Benzene for JEE. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

-

St. Peter's Institute of Pharmaceutical Sciences. (n.d.). The Effect of Substituents on Reactivity. Retrieved from [Link]

-

Study Mind. (n.d.). Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 14). 16.6: An Explanation of Substituent Effects. Retrieved from [Link]

-

Filo. (2024, June 1). 2-Bromo-1,3-dimethylbenzene is inert to nucleophilic aromatic substitution.... Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

-

Jasperse, J. (n.d.). Chem 360 Jasperse Ch. 17 Notes. Aromatic Reactions. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-bromo-1,3-dimethylbenzene. Retrieved from [Link]

-

Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

-

Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 9). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube. Retrieved from [Link]

-

sidza. (2018, December 24). Electrophilic Attack on Disubstituted Benzenes [Video]. YouTube. Retrieved from [Link]

-

ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]

-

Chad's Prep. (n.d.). Introduction to Aromatic Substitution Reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 31). 22.4: Electrophilic Aromatic Substitution. Retrieved from [Link]

-

JoVE. (2023, April 30). Video: Directing and Steric Effects in Disubstituted Benzene Derivatives. Retrieved from [Link]

-

123HelpMe.com. (n.d.). Friedel-Crafts Acetylation of Bromobenzene. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]

-

Edubirdie. (n.d.). Nitration of Bromobenzene Lab. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2015, November 11). Electrophilic Aromatic Substitution Reactions of Benzene Review [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Experiment 16 – Electrophilic Aromatic Substitution. Retrieved from [Link]

-

University of New Hampshire Scholar's Repository. (2014). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]

-

Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

-

L.S. College, Muzaffarpur. (2020, August 24). Friedel–Crafts reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, June 21). 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds. Retrieved from [Link]

-

OpenStax. (2023, September 20). 16.10 Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

- Google Patents. (2016). WO2016118450A1 - Nitration of aromatic compounds.

-

NC State University Libraries. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Aryl Carbonyls and Carbinols as Proelectrophiles for Friedel- Crafts Benzylation and Alkylation Contents:. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 2-Bromo-1,3-diethyl-5-methylbenzene. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C10H13Br). Retrieved from [Link]

-

National Council of Educational Research and Training (NCERT). (n.d.). Amines. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 8). Nitration of MethylBenzoate and Nitration of Bromobenzene [Video]. YouTube. Retrieved from [Link]

Sources

- 1. studymind.co.uk [studymind.co.uk]

- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. stpeters.co.in [stpeters.co.in]

- 6. Directing Effects | ChemTalk [chemistrytalk.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Aromatic Reactivity [www2.chemistry.msu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Nitration of Bromobenzene Lab - Edubirdie [edubirdie.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 14. community.wvu.edu [community.wvu.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. lscollege.ac.in [lscollege.ac.in]

- 19. maths.tcd.ie [maths.tcd.ie]

2-Bromo-1,3-diethylbenzene molecular structure and formula

An In-depth Technical Guide to 2-Bromo-1,3-diethylbenzene

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and synthetic organic chemistry. It delves into the core scientific principles of this compound, moving from its fundamental molecular identity to its practical applications and handling as a synthetic intermediate. The structure of this document is designed to logically build upon foundational knowledge, providing not just data, but the scientific reasoning behind the compound's properties and reactivity.

Core Molecular Identity and Structure

This compound, also known as 2,6-diethylbromobenzene, is a substituted aromatic hydrocarbon.[1] Its structure is characterized by a benzene ring substituted with a bromine atom at position 2, and two ethyl groups at positions 1 and 3. This specific arrangement of bulky ethyl groups flanking the bromine atom introduces significant steric hindrance, which is a dominant factor in its chemical reactivity.

The molecular formula is C₁₀H₁₃Br.[1][2][3][4][5][6] This composition dictates its molecular weight and provides the basis for spectroscopic analysis.

Molecular Structure Visualization

The spatial arrangement of the atoms is critical for understanding its interactions in a chemical system.

Caption: Molecular Structure of this compound.

Chemical Identifiers

Precise identification is paramount in research and regulatory contexts. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1][2][5] |

| CAS Number | 65232-57-7 | [1][2][4][6][7][8] |

| Molecular Formula | C₁₀H₁₃Br | [1][2][4][5][6] |

| Molecular Weight | 213.11 g/mol | [1][3][4] |

| InChIKey | FPWGIABDOFXETH-UHFFFAOYSA-N | [1][2][5][6] |

| SMILES | CCC1=C(C(=CC=C1)CC)Br | [1][2][4][5] |

| Synonyms | 2,6-Diethylbromobenzene, 1-Bromo-2,6-diethylbenzene | [1][6] |

Physicochemical and Spectroscopic Properties

The physical state and properties of a compound dictate its handling, storage, and application in reactions.

Physical and Chemical Properties

| Property | Value | Source(s) |

| Appearance | Clear colorless to yellow/orange/red liquid | [2][5][9] |

| Form | Liquid | [5][9] |

| Boiling Point | 79 °C | [4] |

| Density | 1.264 g/cm³ | [4] |

| Refractive Index | 1.5380-1.5475 @ 20°C | [2][5] |

| Solubility | Insoluble in water | [7][9] |

Spectroscopic Profile

Spectroscopic data is fundamental for structural verification and purity assessment.

-

Mass Spectrometry (MS): The mass spectrum provides information about the molecular weight and fragmentation pattern. For this compound, key fragments arise from the loss of the bromine atom and cleavage of the ethyl groups. The presence of bromine is confirmed by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The spectrum of this compound will show characteristic absorptions for C-H stretching in the aromatic ring and the alkyl (ethyl) groups, as well as C=C stretching of the benzene ring.[1] The C-Br stretch typically appears in the fingerprint region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the precise structure. The ¹H NMR spectrum would be expected to show a triplet and a quartet for the ethyl groups and signals in the aromatic region for the benzene ring protons. The symmetry of the molecule influences the complexity of these signals.

Synthesis and Reactivity

As a synthetic intermediate, understanding the formation and subsequent reactions of this compound is critical for its effective use.

Synthesis Pathway: Electrophilic Aromatic Substitution

The most direct and industrially relevant method for synthesizing this compound is through the electrophilic aromatic bromination of 1,3-diethylbenzene. The two ethyl groups are ortho-, para-directing and activating. Bromination will preferentially occur at the positions most activated by both groups and least sterically hindered. Position 2 is ortho to both ethyl groups, making it highly activated and the primary site of substitution.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a representative procedure. Causality: Each step is designed to control the reaction and maximize the yield and purity of the desired product.

-

Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the HBr byproduct).

-

Rationale: This setup allows for controlled addition of reagents, efficient mixing, and safe handling of the corrosive hydrogen bromide gas evolved during the reaction.

-

-

Charging the Flask: Add 1,3-diethylbenzene (1.0 eq) and a catalytic amount of iron filings (e.g., 0.02 eq) to the flask.

-

Rationale: Iron reacts with a small amount of bromine in situ to form iron(III) bromide (FeBr₃), the Lewis acid catalyst required to polarize the Br-Br bond and generate the electrophile.[10]

-

-

Bromination: Cool the flask in an ice bath. Slowly add bromine (1.0 eq) dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10°C.

-

Rationale: The reaction is exothermic. Low temperature and slow addition are crucial to prevent overheating, which could lead to side reactions and the formation of polybrominated byproducts.[10]

-

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the evolution of HBr gas ceases and the reddish-brown color of bromine fades.

-

Rationale: This ensures the reaction proceeds to completion.

-

-

Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, a dilute solution of sodium bisulfite (to remove any unreacted bromine), and finally with brine.

-

Rationale: The aqueous washes remove the catalyst, unreacted acids, and water-soluble byproducts.

-

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil by vacuum distillation.

-

Rationale: Distillation separates the desired product from any remaining starting material and higher-boiling byproducts like dibrominated species.

-

Chemical Reactivity and Synthetic Utility

This compound is a valuable building block in organic synthesis, primarily due to the reactivity of the carbon-bromine bond. Aryl bromides are common substrates for a variety of powerful cross-coupling reactions.[11]

-

Grignard Reagent Formation: It can react with magnesium metal to form the corresponding Grignard reagent, 2,6-diethylphenylmagnesium bromide. This creates a potent nucleophilic carbon source for forming new carbon-carbon bonds.

-

Palladium-Catalyzed Cross-Coupling: It is an excellent substrate for reactions like Suzuki, Heck, and Sonogashira couplings. These reactions allow for the precise introduction of the 2,6-diethylphenyl moiety into complex molecules, a common strategy in drug discovery to modulate properties like solubility, metabolic stability, and target binding.[11]

-

Nucleophilic Aromatic Substitution (SNAr): Unlike aryl halides activated by strong electron-withdrawing groups, this compound is generally unreactive towards SNAr reactions.[12] The electron-donating nature of the two ethyl groups destabilizes the negatively charged intermediate (Meisenheimer complex) required for this mechanism, making the reaction kinetically and thermodynamically unfavorable.[11]

Applications in Research and Drug Development

While specific, large-scale applications are proprietary, the utility of this compound lies in its role as a precursor and building block.

-

Scaffold Development: The 2,6-diethylphenyl group introduced via this reagent can serve as a bulky, lipophilic scaffold. In drug design, such groups are often used to probe steric pockets in protein targets, enhance binding affinity, or block metabolic sites to improve a drug candidate's pharmacokinetic profile.[4][11]

-

Intermediate for Complex Molecules: It is used in the synthesis of more complex molecules, including potential anesthetic agents and compounds with cognition-enhancing properties.[4] The ability to participate in cross-coupling reactions makes it a versatile starting point for creating diverse chemical libraries for screening.

Safety, Handling, and Storage

Adherence to safety protocols is mandatory when working with this chemical.

Hazard Identification

The compound is classified with several hazards according to the Globally Harmonized System (GHS).

| Hazard Class | GHS Code | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1][4] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][4][9] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [9] |

| Aquatic Hazard, Long-term | H413 | May cause long lasting harmful effects to aquatic life | [1][4] |

| Specific target organ toxicity | H335 | May cause respiratory irritation | [9] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13][14]

-

Personal Protective Equipment:

-

General Hygiene: Wash hands thoroughly after handling. Avoid breathing vapors or mist.[13][14]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][13][14]

-

Keep away from heat, sparks, and open flames.[15]

-

The compound may be sensitive to light; store protected from light.[9]

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- NCERT. (n.d.). Amines.

-